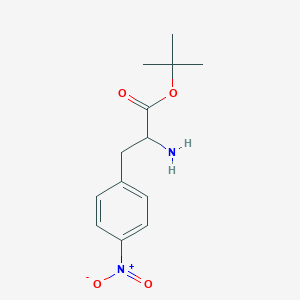
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate, also known as NBQX, is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the brain. It binds to a specific site on the receptor and blocks the influx of calcium ions into the cell, which is necessary for the depolarization of the postsynaptic membrane and the generation of an action potential. By blocking the excitatory effects of glutamate, this compound can prevent neuronal damage and cell death caused by excessive glutamate release.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate from presynaptic terminals, decrease the excitability of postsynaptic neurons, and increase the threshold for action potential firing. This compound can also modulate the activity of other neurotransmitter systems, such as GABA and dopamine, and affect the expression of various genes involved in synaptic plasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has several advantages for lab experiments, including its high purity, stability, and selectivity for the AMPA subtype of glutamate receptors. It is also relatively easy to use and can be administered in a variety of ways, such as intraperitoneal injection, intravenous infusion, or direct application to brain slices. However, this compound also has some limitations, such as its relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate in scientific research. One direction is to explore its potential therapeutic applications in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Another direction is to investigate its role in synaptic plasticity and learning and memory, and to develop new compounds that can selectively target specific subtypes of glutamate receptors. Additionally, this compound can be used in combination with other drugs or interventions to enhance its therapeutic efficacy and minimize its side effects.
Métodos De Síntesis
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate can be synthesized by the reaction of tert-butyl 2-amino-3-bromopropionate with 4-nitrophenylacetonitrile in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release in the brain, which is implicated in many neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. This compound has also been used to study the role of glutamate receptors in learning and memory, pain perception, and addiction.
Propiedades
IUPAC Name |
tert-butyl 2-amino-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHVZZCTZMYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

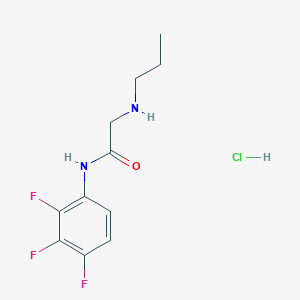
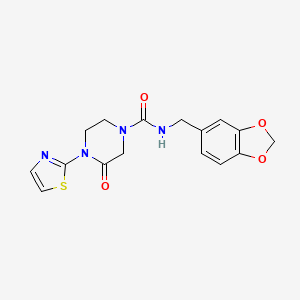



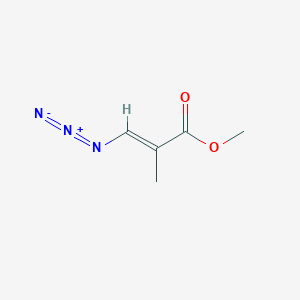
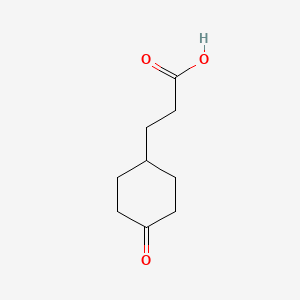
![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)